

A947: An In-Depth Technical Review of Initial Safety and Toxicity Data

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Compound of Interest

Compound Name: A947

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This technical guide provides a comprehensive overview of the initial safety and toxicity data for **A947**, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. The information presented is based on publicly available preclinical data.

Introduction to A947

A947 is a novel therapeutic agent that operates through a distinct mechanism of action. It is a PROTAC that selectively targets the SMARCA2 protein for degradation.^{[1][2][3]} This is particularly relevant in the context of cancers with mutations in the SMARCA4 gene, where the cancerous cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality.^[1] **A947** links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand that binds to the SMARCA2/4 bromodomains, thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2.^{[4][5]}

Preclinical Safety and Tolerability Profile

While comprehensive quantitative toxicology data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not publicly available for **A947**, initial preclinical studies in animal models provide important insights into its safety and tolerability.

In Vivo Tolerability

In vivo efficacy studies using SMARCA4-mutant non-small-cell lung cancer (NSCLC) xenograft models have provided the most direct evidence of **A947**'s tolerability. Administration of **A947** via intravenous injection at a dose of 40 mg/kg on an every-other-week schedule resulted in significant tumor growth inhibition. Critically, this anti-tumor efficacy was achieved without any significant loss in the body weight of the treated animals, which is a key indicator of good tolerability at a therapeutically active dose.^[6]

Molecular Specificity and Off-Target Effects

A significant safety concern for any new therapeutic agent is the potential for off-target effects. For PROTACs, this includes the unintended degradation of proteins other than the intended target. Global ubiquitin mapping and proteome profiling have been conducted to assess the specificity of **A947**. The results of these studies are promising, revealing no unexpected off-target protein degradation related to **A947** treatment.^{[1][6][7]} This suggests a high degree of specificity for the SMARCA2 protein at the molecular level.

Physicochemical Properties

It has been noted that the physicochemical properties of the SMARCA2/4 ligand utilized in the **A947** construct were "restrictive to IV dosing".^{[4][5]} While the specific nature of these restrictions is not detailed in the available literature, this may suggest challenges related to solubility or formulation that could have implications for administration and potentially for local tolerance.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial preclinical in vivo studies of **A947**.

Parameter	Value/Result	Animal Model	Reference
Dosing Regimen	40 mg/kg, intravenous	SMARCA4-mutant NSCLC xenograft models	[6]
Frequency	Every other week	SMARCA4-mutant NSCLC xenograft models	[6]
Efficacy	Significant tumor growth inhibition	SMARCA4-mutant NSCLC xenograft models	[6]
Tolerability	No appreciable loss in body weight	SMARCA4-mutant NSCLC xenograft models	[6]
Target Engagement	>95% decrease in tumor SMARCA2 protein levels	SMARCA4-mutant NSCLC xenograft models	[6]
Off-Target Profile	No unexpected off- target degradation observed	In vitro (Global ubiquitin mapping and proteome profiling)	[1][6][7]

Experimental Protocols

Detailed experimental protocols for the initial safety and toxicity studies of **A947** are not fully available in the public domain. However, based on the published research, the following methodologies for key experiments can be outlined.

In Vivo Efficacy and Tolerability Studies in Xenograft Models

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneously implanted tumors from human SMARCA4-mutant NSCLC cell lines (e.g., HCC515 and HCC2302).[6]

- Treatment Groups:
 - Vehicle control group.
 - **A947** treatment group (40 mg/kg).[6]
 - Control compound groups (e.g., versions of **A947** with non-binding ligands for VHL or SMARCA2/4 to demonstrate that the effect is target-specific).[6]
- Drug Administration: Intravenous (i.v.) injections administered every other week.[6]
- Monitoring:
 - Tumor volume was measured regularly (e.g., twice weekly) using calipers.
 - Animal body weight was recorded at the same frequency to monitor for signs of toxicity.[6]
 - At the end of the study, tumors were excised for pharmacodynamic analysis.
- Pharmacodynamic Analysis:
 - Tumor lysates were analyzed by Western blot or other quantitative protein assays to measure the levels of SMARCA2 and SMARCA4 proteins to confirm target degradation.[6]
 - Transcriptional changes in downstream target genes (e.g., KRT80, PLAU) were assessed by methods such as RNA sequencing or qRT-PCR.[6]

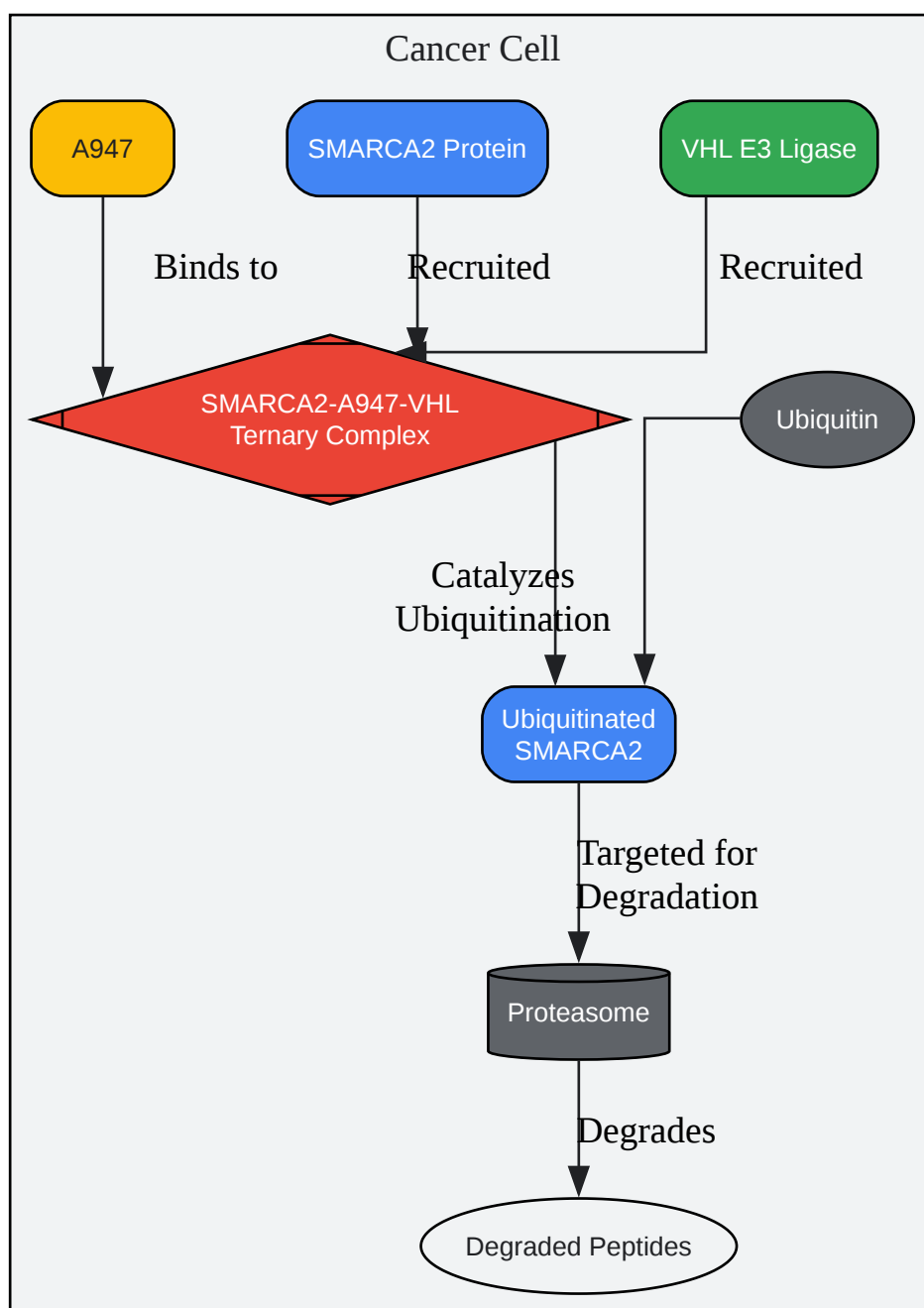
Proteomic Analysis for Off-Target Effects

- Methodology: Global ubiquitin mapping and quantitative proteomics were performed on cancer cell lines treated with **A947** or a vehicle control.
- Procedure:
 - Cells were lysed, and proteins were digested into peptides.
 - Peptides were labeled with isobaric tags for quantitative comparison.
 - Ubiquitinated peptides were enriched using specific antibodies or affinity resins.

- Samples were analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The data was processed to identify and quantify changes in the abundance of thousands of proteins and ubiquitination sites, comparing the **A947**-treated cells to the control cells to identify any proteins that were unexpectedly degraded.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Visualizations

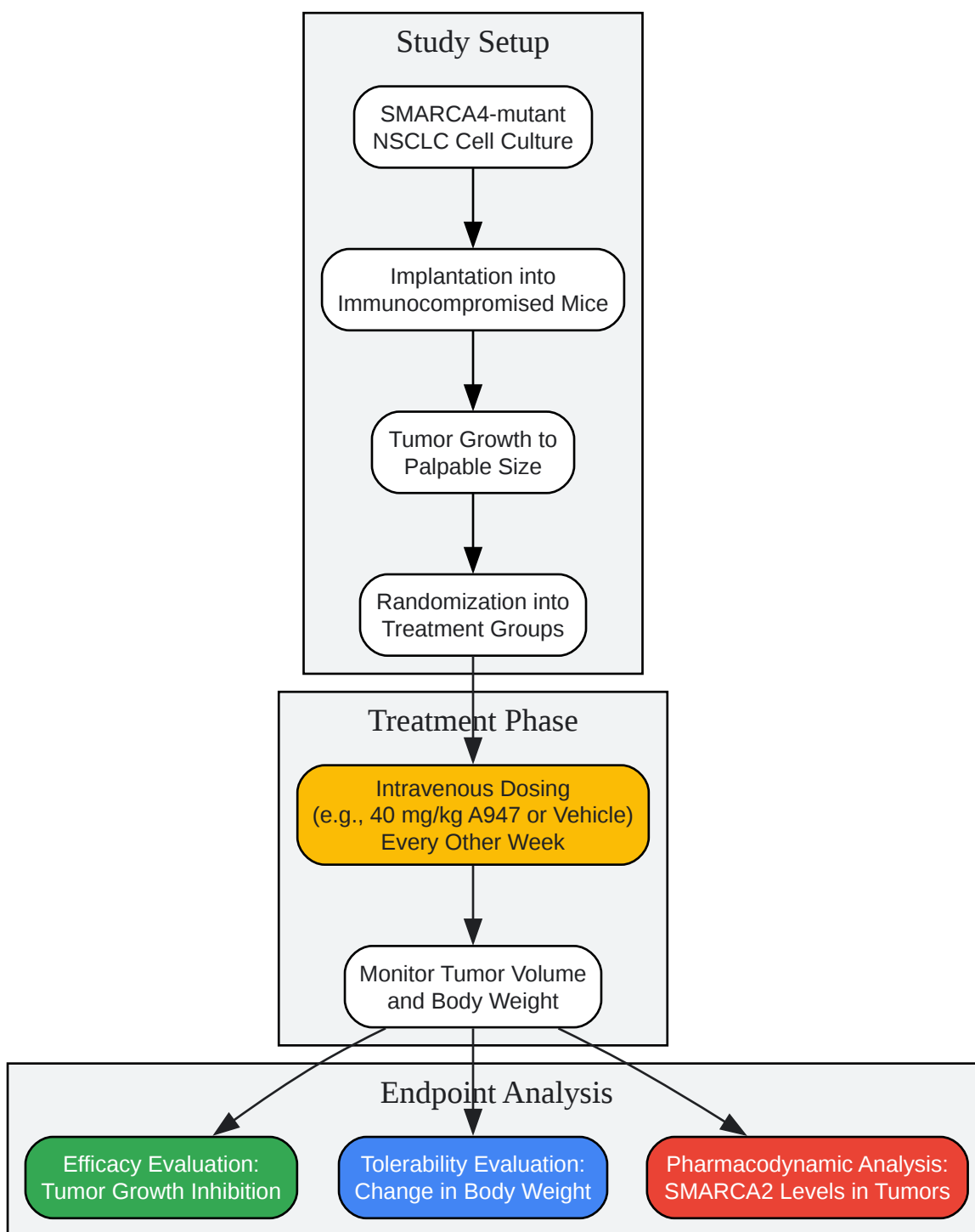
Signaling Pathway of A947



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Caption: Mechanism of **A947**-mediated degradation of SMARCA2 protein.

Experimental Workflow for In Vivo Studies



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Caption: Workflow for **A947** preclinical in vivo efficacy and tolerability studies.

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